characterization of 4-(3,5-Dicarboxyphenyl)phenol
characterization of 4-(3,5-Dicarboxyphenyl)phenol
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3,5-Dicarboxyphenyl)phenol
Abstract
This technical guide provides a comprehensive overview of 4-(3,5-Dicarboxyphenyl)phenol (CAS No. 1261889-89-7), a versatile trifunctional organic building block. The document outlines a robust synthetic protocol leveraging palladium-catalyzed Suzuki-Miyaura cross-coupling. It further details a multi-technique approach for the structural elucidation and characterization of the molecule, including predicted data and interpretation rationale for Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers in materials science, polymer chemistry, and drug development who require a foundational understanding of this compound for its application as a linker in Metal-Organic Frameworks (MOFs), a monomer in high-performance polymers, or an intermediate in pharmaceutical synthesis.
Introduction: The Utility of a Trifunctional Linker
4-(3,5-Dicarboxyphenyl)phenol is a biphenyl derivative featuring a unique combination of functional groups: a phenolic hydroxyl group and two carboxylic acid moieties arranged in a meta-configuration on the adjacent phenyl ring.[1] This trifunctional nature—offering sites for hydrogen bonding, metal coordination, and polymerization—makes it a highly valuable building block.[1]
-
For the Materials Scientist: The two carboxylic acid groups serve as robust coordination sites for metal ions, enabling the construction of porous, three-dimensional Metal-Organic Frameworks (MOFs) for applications in gas storage and separation.[1]
-
For the Polymer Chemist: The compound can act as a monomer for creating advanced condensation polymers such as polyesters and polyamides, where the hydroxyl and carboxyl groups provide reactive sites for esterification or amidation, respectively.[1]
This guide provides the fundamental knowledge required to synthesize and definitively characterize this molecule, ensuring its purity and structural integrity prior to its use in downstream applications.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The creation of the C-C bond forming the biphenyl core is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of its reagents.[2][3][4][5] The proposed reaction couples a boronic acid derivative with an aryl halide.
The logical disconnection for 4-(3,5-Dicarboxyphenyl)phenol suggests two primary starting materials: (4-hydroxyphenyl)boronic acid and dimethyl 5-bromoisophthalate. The ester form of the isophthalate is used to prevent undesirable side reactions involving the acidic carboxylic acid protons under the basic conditions of the coupling reaction. A final hydrolysis step is required to yield the target dicarboxylic acid.
Caption: Proposed Suzuki-Miyaura coupling workflow.
Experimental Protocol: Synthesis
-
Coupling Reaction: To an oven-dried flask under an inert atmosphere (e.g., Argon), add dimethyl 5-bromoisophthalate (1.0 eq.), (4-hydroxyphenyl)boronic acid (1.1 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture (e.g., to 80-90 °C) and monitor its progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
-
Purification: Purify the intermediate via flash column chromatography.
-
Hydrolysis (Saponification): Dissolve the purified ester intermediate in a solvent like THF/methanol, and add an aqueous solution of sodium hydroxide (excess, e.g., 3-4 eq.).
-
Heating: Heat the mixture (e.g., to 60 °C) until the reaction is complete (monitored by TLC).
-
Acidification: Cool the solution in an ice bath and acidify with concentrated HCl until a precipitate forms and the pH is ~1-2.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to yield 4-(3,5-Dicarboxyphenyl)phenol as a white to off-white solid.[1][6]
Physicochemical Properties
The molecule's structure dictates its physical and chemical properties.
| Property | Expected Value / Observation | Rationale & References |
| Appearance | White to light yellow crystalline solid. | Analogous biphenyl carboxylic acids are typically white to off-white solids.[6] |
| Molecular Formula | C₁₄H₁₀O₅ | Based on atomic composition.[1] |
| Molecular Weight | 258.23 g/mol | Sum of atomic weights.[1] |
| Melting Point | >300 °C (decomposes) | The extensive intermolecular hydrogen bonding from both carboxylic acid and phenol groups, similar to biphenyl-4,4'-dicarboxylic acid, results in a high melting point.[7][8][9] |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF, THF). | The polar functional groups allow for some water solubility, but the large hydrophobic biphenyl core limits it. Good solubility in polar organic solvents is expected.[1] |
| Acidity (pKa) | Carboxylic Acid H: ~3-5Phenolic H: ~9-10 | The carboxylic acid protons are significantly more acidic than the phenolic proton.[1] |
Spectroscopic Characterization: A Predictive Analysis
Structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's solubility and its ability to allow observation of exchangeable protons (from -OH and -COOH).
Caption: Proton labeling for NMR prediction.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Labeled Proton | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| HCOOH (x2) | ~13.2 | Broad Singlet | 2H | Highly deshielded acidic protons of the carboxylic acids. |
| HOH (Phenol) | ~9.8 | Broad Singlet | 1H | Acidic proton of the phenol group, deshielded. |
| Ha (x2) | ~8.4 | Doublet (d) | 2H | Aromatic protons ortho to two electron-withdrawing carboxyl groups, highly deshielded. |
| Hb | ~8.2 | Triplet (t) | 1H | Aromatic proton para to the biphenyl linkage and meta to two carboxyl groups. |
| Ho (x2) | ~7.7 | Doublet (d) | 2H | Aromatic protons ortho to the biphenyl linkage on the phenol ring. |
| Hm (x2) | ~7.0 | Doublet (d) | 2H | Aromatic protons meta to the biphenyl linkage (ortho to the hydroxyl group) on the phenol ring. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Environment | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C =O (Carboxyl) | ~167 | Standard chemical shift for carboxylic acid carbons. |
| C -OH (Phenol) | ~158 | Aromatic carbon attached to the electron-donating hydroxyl group, shifted downfield. |
| C (Biphenyl linkage) | ~142, ~130 | Quaternary carbons at the biphenyl linkage, with shifts influenced by attached groups. |
| C -COOH (Carboxyl-bearing) | ~132 | Aromatic carbons directly attached to the electron-withdrawing carboxyl groups. |
| Aromatic C -H | ~116 - ~131 | Range for various protonated aromatic carbons, influenced by their position relative to the functional groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale & References |
|---|---|---|---|
| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Very broad, strong | The characteristic, extremely broad absorption is due to strong intermolecular hydrogen bonding between carboxylic acid dimers.[10] |
| 3550 - 3200 | O-H Stretch (Phenol) | Broad, strong | Broad peak resulting from hydrogen bonding, typically appearing within the broad carboxylic acid O-H stretch.[11][12] |
| ~1710 | C=O Stretch (Carboxylic Acid) | Strong, sharp | Strong absorption characteristic of the carbonyl group in a conjugated carboxylic acid.[10] |
| ~1600, ~1450 | C=C Stretch (Aromatic) | Medium to strong, sharp | Multiple peaks are expected, corresponding to the stretching of the carbon-carbon bonds within the two aromatic rings.[11][12] |
| ~1220 | C-O Stretch (Phenol) | Strong | Distinguishes phenols from aliphatic alcohols.[11] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. Electrospray Ionization (ESI) in negative ion mode is the preferred method due to the presence of acidic protons.
Predicted Mass Spectrum Data (ESI-)
| m/z Value | Ion | Rationale |
|---|---|---|
| 257.04 | [M-H]⁻ | The most abundant ion, representing the parent molecule after the loss of a single, most acidic proton (from a COOH group). The calculated exact mass is 258.05 Da.[13] |
| 213.05 | [M-H-CO₂]⁻ | A potential fragment resulting from the loss of carbon dioxide (44 Da) from the deprotonated molecular ion. |
Potential Applications
The unique trifunctional structure of 4-(3,5-dicarboxyphenyl)phenol makes it a prime candidate for several advanced applications:
-
Metal-Organic Frameworks (MOFs): The dicarboxylate moiety can coordinate with various metal centers to form porous frameworks with potential uses in catalysis, gas separation, and storage.[1]
-
High-Performance Polymers: It can serve as a specialty monomer to introduce rigidity and functionality into polyesters, polyamides, and other condensation polymers, enhancing their thermal stability and mechanical properties.[1][7]
-
Pharmaceutical Intermediates: The biphenyl scaffold is a common motif in medicinal chemistry.[2] This molecule could serve as a starting point for the synthesis of complex drug candidates.
Conclusion
4-(3,5-Dicarboxyphenyl)phenol is a high-value organic compound whose synthesis and characterization are readily achievable through standard laboratory techniques. The proposed Suzuki-Miyaura coupling provides an efficient route to the core biphenyl structure. Subsequent characterization by NMR, IR, and MS should yield a distinct pattern of signals corresponding to its key functional groups. The predictive data and protocols outlined in this guide offer a solid framework for any researcher aiming to synthesize, verify, and utilize this versatile molecule in their scientific endeavors.
References
- 1. 4-(3,5-Dicarboxyphenyl)phenol (1261889-89-7) for sale [vulcanchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]
- 8. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3-(3,5-Dicarboxyphenyl)phenol | C14H10O5 | CID 53218698 - PubChem [pubchem.ncbi.nlm.nih.gov]
